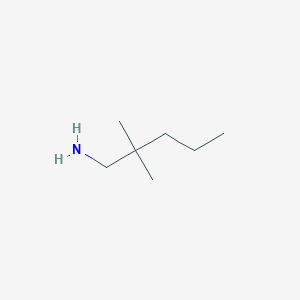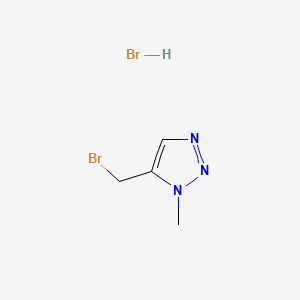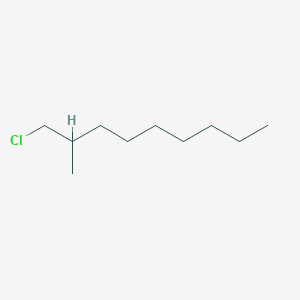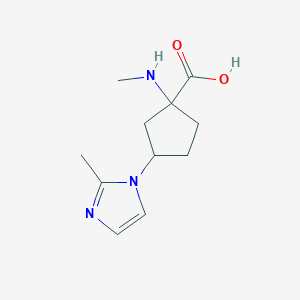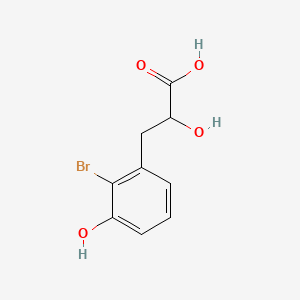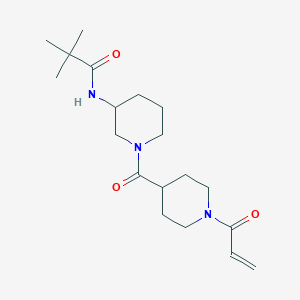
N-(1-(1-Acryloylpiperidine-4-carbonyl)piperidin-3-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is a complex organic compound that features a piperidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring and subsequent functionalization to introduce the propanamide group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
2,2-dimethyl-1,3-propanediol: This compound has a similar structural motif but lacks the piperidine ring.
N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: This compound has a similar amine group but differs in the overall structure.
Uniqueness
2,2-dimethyl-N-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-3-yl}propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
属性
分子式 |
C19H31N3O3 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide |
InChI |
InChI=1S/C19H31N3O3/c1-5-16(23)21-11-8-14(9-12-21)17(24)22-10-6-7-15(13-22)20-18(25)19(2,3)4/h5,14-15H,1,6-13H2,2-4H3,(H,20,25) |
InChI 键 |
UOBHFSVKKCTNCV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


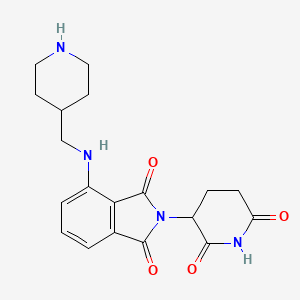
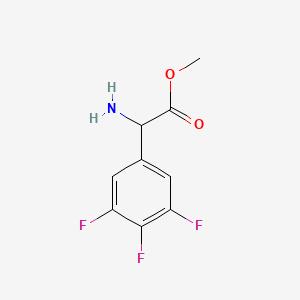
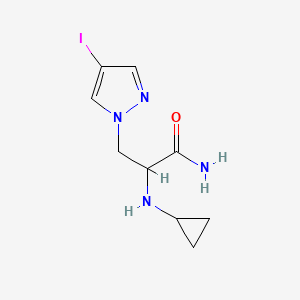
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
![2-{1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13545110.png)

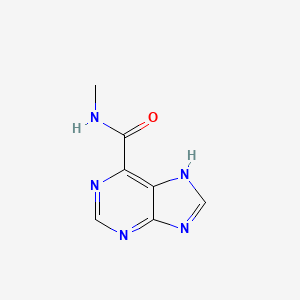
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
